Diphenidol

描述

双苯酰哌啶醇是一种主要用作抗呕吐药和抗眩晕药的毒蕈碱受体拮抗剂。它在美国和加拿大没有上市销售,但在拉丁美洲和亚洲得到广泛使用。 双苯酰哌啶醇有效治疗与美尼尔氏病和中耳及内耳手术相关的恶心和呕吐 .

准备方法

合成路线和反应条件: 双苯酰哌啶醇的合成涉及以下几个步骤:

烷基化: 1-溴-3-氯丙烷与哌啶反应生成 3-哌啶丙基氯。

格氏反应: 中间体 3-哌啶丙基氯与二苯甲酮发生格氏反应生成二苯甲醇。

最终产物: 然后将二苯甲醇转化为双苯酰哌啶醇.

工业生产方法: 双苯酰哌啶醇的工业生产通常遵循相同的合成路线,但规模更大。 该过程涉及严格控制反应条件,以确保最终产物的高产率和纯度 .

反应类型:

还原: 还原反应在双苯酰哌啶醇中不太常见。

取代: 双苯酰哌啶醇可以参与取代反应,特别是涉及其哌啶环。

常见试剂和条件:

氧化: 可使用高锰酸钾或三氧化铬等常见的氧化剂。

取代: 卤素或亲核试剂等试剂可以促进取代反应。

主要产物: 这些反应产生的主要产物取决于所用试剂和条件的具体情况。 例如,氧化可能生成双苯酰哌啶醇的各种氧化衍生物 .

科学研究应用

Pharmacological Mechanism

Diphenidol functions by acting on the vestibular apparatus, inhibiting the chemoreceptor trigger zone in the central nervous system. It has been shown to expand spasticity, enhance blood flow in the vertebral and basilar arteries, and regulate vestibular function. This mechanism makes it effective in treating peripheral vertigo and associated symptoms like nausea and vomiting .

Clinical Applications

- Management of Nausea and Vomiting :

- Vestibular Disorders :

- Forensic Toxicology :

Case Study 1: Fatal Poisoning

A retrospective study reviewed 16 cases of this compound poisoning, including a notable case involving a 23-year-old female who succumbed to overdose. Autopsy findings revealed high concentrations of this compound in various tissues, confirming it as the cause of death. The study emphasized the importance of recognizing symptoms such as convulsions and altered consciousness in potential poisoning cases .

Case Study 2: Forensic Analysis

Another study investigated the forensic toxicokinetics of this compound in animal models. The research established toxicokinetic parameters and demonstrated that this compound concentrations varied significantly across different organs over time after administration. This dynamic distribution is crucial for understanding its behavior in cases of suspected poisoning .

Table 1: Clinical Indications for this compound

| Condition | Application |

|---|---|

| Meniere's Disease | Control of vertigo and associated nausea |

| Postoperative Nausea | Prevention of nausea post-surgery |

| Malignant Neoplasms | Management of chemotherapy-induced nausea |

| Radiation Sickness | Alleviation of nausea during treatment |

| Infectious Diseases | Symptomatic relief from nausea |

Table 2: Toxicological Findings from Case Studies

作用机制

双苯酰哌啶醇的精确作用机制尚不清楚。据信它通过减少前庭刺激和抑制迷路功能来发挥其作用。作为一种抗毒蕈碱药,它与毒蕈碱乙酰胆碱受体相互作用,特别是 M1、M2、M3 和 M4 受体。 这种相互作用很可能发生在前庭核和前庭周围,这些受体在这些部位表达 .

类似化合物:

东莨菪碱: 另一种用于晕动症的毒蕈碱拮抗剂。

灭吐灵: 一种具有抗呕吐和抗眩晕作用的抗组胺药。

苯海拉明: 苯海拉明和 8-氯茶碱的组合,用于预防恶心和呕吐。

双苯酰哌啶醇的独特性: 双苯酰哌啶醇的独特性在于它与多种毒蕈碱乙酰胆碱受体的特异性相互作用,以及它在治疗眩晕和恶心方面有效,而没有明显的镇静作用。 这使得它成为需要缓解这些症状但又不想服用其他药物带来的嗜睡的患者的宝贵选择 .

相似化合物的比较

Scopolamine: Another muscarinic antagonist used for motion sickness.

Meclizine: An antihistamine with antiemetic and antivertigo properties.

Dimenhydrinate: A combination of diphenhydramine and 8-chlorotheophylline, used to prevent nausea and vomiting.

Uniqueness of Diphenidol: this compound is unique in its specific interaction with multiple muscarinic acetylcholine receptors and its effectiveness in treating vertigo and nausea without significant sedative effects. This makes it a valuable option for patients who require relief from these symptoms without the drowsiness associated with other medications .

生物活性

Diphenidol, a nonphenothiazine antiemetic agent, is primarily used to treat conditions such as Meniere's disease and labyrinthopathies. While it is considered relatively safe, there are notable cases of toxicity and biological activity that merit detailed examination. This article provides a comprehensive overview of this compound's biological activity, including its pharmacokinetics, toxicological effects, and case studies illustrating its clinical implications.

Pharmacokinetics of this compound

This compound exhibits complex pharmacokinetic properties characterized by dynamic distribution within the body. A recent study investigated the toxicokinetics of this compound in an animal model, revealing several key findings:

- Absorption and Distribution : After intragastric administration, this compound concentrations in heart blood and various organs increased over time, peaking before gradually declining. The apparent volume of distribution (Vd) was found to be 68.72 L/kg, indicating significant tissue absorption .

- Elimination Half-life : The elimination half-life was approximately 9.58 hours, with primary metabolism occurring in the liver and excretion via the kidneys .

- Postmortem Redistribution (PMR) : PMR studies demonstrated significant concentration changes in organs closer to the gastrointestinal tract shortly after administration. However, brain tissue concentrations remained relatively stable over time .

Table 1: Key Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption Half-life | Not specified |

| Elimination Half-life | 9.58 hours |

| Volume of Distribution (Vd) | 68.72 L/kg |

| Peak Concentration (Cmax) | Varies by organ |

| Time to Peak Concentration (Tmax) | Varies by organ |

Toxicological Findings

Despite its therapeutic applications, this compound has been associated with severe toxicity in certain cases. A retrospective study reviewed 16 cases of this compound poisoning, highlighting critical aspects of its toxicological profile:

- Fatal Concentrations : In a reported case, postmortem analysis revealed this compound concentrations of 45 µg/ml in heart blood and 141 µg/g in the liver, indicating lethal levels .

- Clinical Symptoms : Symptoms observed in cases of overdose include convulsions and disturbances in consciousness, which can be indicative of this compound toxicity .

Case Study 1: Fatal this compound Poisoning

A 23-year-old female experienced fatal poisoning from this compound, with autopsy findings showing cerebral edema and elevated acetylcholinesterase levels. The circumstances suggested suicide as the manner of death. This case emphasizes the potential for lethal outcomes associated with this compound misuse .

Case Study 2: Forensic Toxicokinetics

A study focused on the forensic toxicokinetics of this compound provided insights into its stability in preserved blood samples over time. Results indicated that this compound remained stable under various preservation conditions for up to two months, supporting its forensic identification in poisoning cases .

属性

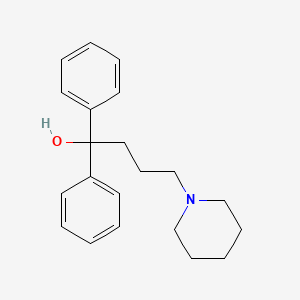

IUPAC Name |

1,1-diphenyl-4-piperidin-1-ylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-10,15-18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGAKLTJNUQRZJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCC(C2=CC=CC=C2)(C3=CC=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3254-89-5 (hydrochloride) | |

| Record name | Diphenidol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3022950 | |

| Record name | Diphenidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Diphenidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

CRYSTALS FROM CHLOROFORM + ETHYL ACETATE; FREELY SOL IN METHANOL; SOL IN WATER & CHLOROFORM; PRACTICALLY INSOL IN ETHER, BENZENE, & PETROLEUM ETHER /HCL/, FREELY SOL IN CHLOROFORM, ETHER & CYCLOHEXANE; SPARINGLY SOL IN ALC; INSOL IN WATER, 5.87e-03 g/L | |

| Record name | DIPHENIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The mechanism by which diphenidol exerts its antiemetic and antivertigo effects is not precisely known. It is thought to diminish vestibular stimulation and depress labyrinthine function and as an antimuscarinic agent. An action on the medullary chemoreceptive trigger zone may also be involved in the antiemetic effect. Diphenidol has no significant sedative, tranquilizing, or antihistaminic action. It has a weak peripheral anticholinergic effect., EXPTL, IT HAS BEEN SHOWN TO EXHIBIT WEAK PARASYMPATHOLYTIC ACTIONS, BUT TO LACK SIGNIFICANT SEDATIVE, TRANQUILIZING, OR ANTIHISTAMINIC PROPERTIES., .../DIPHENIDOL/ IS THOUGHT TO ACT UPON AURAL VESTIBULAR APPARATUS... | |

| Record name | Diphenidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIPHENIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

NEEDLES FROM PETROLEUM ETHER, WHITE CRYSTALLINE POWDER | |

CAS No. |

972-02-1 | |

| Record name | Diphenidol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=972-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenidol [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000972021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Diphenidol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difenidol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.310 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENIDOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQO8R319LY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIPHENIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Diphenidol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015361 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212-214, 104-105 °C | |

| Record name | Diphenidol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01231 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DIPHENIDOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3316 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of diphenidol?

A1: While the exact mechanism is not fully elucidated, research suggests that this compound primarily acts as an antiemetic by inhibiting the chemoreceptor trigger zone (CTZ) and possibly by acting directly on the vomiting center in the medulla. []

Q2: How does this compound differ in its antiemetic action compared to antihistamines or phenothiazines?

A2: Unlike antihistamines or phenothiazines, this compound appears to exert a more specific antivertigo effect on the vestibular apparatus, controlling vertigo without the sedative, hypotensive, or extrapyramidal side effects often associated with the other drug classes. [, ]

Q3: Does this compound affect the therapeutic action of levodopa?

A3: Unlike some other antiemetics, this compound does not appear to antagonize the therapeutic effects of levodopa, making it potentially useful for managing levodopa-induced nausea and vomiting in Parkinson's disease. []

Q4: How does this compound impact neuronal activity in the vestibular system?

A4: Studies in cats show that diphenhydramine and this compound can inhibit rotation-induced firing of type I medial vestibular nucleus (MVN) neurons, suggesting a direct action on these neurons to modulate responses to rotatory stimulation. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C21H27NO and a molecular weight of 313.45 g/mol.

Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A6: The provided research papers primarily focus on the pharmacological aspects of this compound and do not delve into its material compatibility and stability under various conditions. Further research is needed in this area.

Q7: Does this compound exhibit any catalytic properties?

A7: The provided research papers do not suggest any catalytic properties associated with this compound. Its primary role appears to be pharmacological, targeting specific receptors and pathways involved in the emetic response and vestibular function.

Q8: Have there been any computational studies on this compound?

A8: While the provided research doesn't explicitly mention computational studies on this compound, recent research has explored the development of ultra-fast chromatographic micro-assays for quantifying this compound in plasma. [] This suggests the potential for future research utilizing computational tools for optimizing analytical methods or exploring drug interactions.

Q9: How do structural modifications of this compound influence its activity and selectivity for muscarinic receptors?

A9: Research on novel 2-carbonyl analogues of this compound with lipophylic 1-substituents revealed that modifications can significantly impact muscarinic receptor selectivity. Compound 2d, for instance, exhibited high affinity for the M4 subtype with a 60-fold selectivity over M2. []

Q10: What is the significance of the silicon analogue, hexahydro-sila-diphenidol, in understanding this compound's SAR?

A10: Comparing this compound with its silicon counterpart, hexahydro-sila-diphenidol, has provided valuable insights into its structure-activity relationship, particularly regarding muscarinic receptor selectivity. The silicon substitution influences binding affinities and selectivity profiles across different receptor subtypes. []

Q11: What are the challenges in formulating this compound for optimal therapeutic use?

A11: Research highlights the need for formulation strategies that ensure the effective and progressive release of this compound in the digestive system to extend its therapeutic effect. []

Q12: How is this compound's efficacy evaluated in preclinical settings?

A12: Preclinical studies utilize various animal models, including dogs and ferrets, to assess the antiemetic efficacy of this compound against different emetic stimuli. These models help to understand its effectiveness against various causes of vomiting. []

Q13: How do the preclinical findings on this compound's antiemetic activity translate to clinical efficacy?

A13: Clinical trials, such as the double-blind study comparing this compound to placebo in patients with vertigo, have demonstrated a statistically significant improvement in symptoms, including nausea and vomiting, with this compound treatment. [, ]

Q14: Has this compound shown efficacy in treating motion sickness?

A14: Yes, clinical trials involving boat, car, and laboratory-induced motion sickness have demonstrated this compound's efficacy in preventing motion sickness, with a superior efficacy profile compared to placebo. []

Q15: What are the potential adverse effects of this compound?

A15: While generally considered safe, this compound can cause side effects, with dry mouth being the most frequently reported adverse effect in clinical trials. [] Other potential side effects might require further investigation.

Q16: Are there any ongoing efforts to develop targeted delivery systems for this compound?

A16: The research primarily focuses on optimizing its formulation for improved release and absorption in the digestive system. [] Targeted delivery strategies might be an area for future exploration to enhance its therapeutic efficacy further.

Q17: What analytical techniques are commonly employed in this compound research?

A17: Analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) are crucial for determining this compound concentrations in biological samples, aiding in pharmacokinetic studies and forensic analyses. [, , ]

Q18: Is there information available on the environmental impact and degradation of this compound?

A18: The provided research papers primarily focus on the clinical and pharmacological aspects of this compound. Further research is needed to understand its potential environmental impact and degradation pathways fully.

Q19: How does this compound's dissolution rate affect its bioavailability and efficacy?

A19: Research highlights the importance of developing pharmaceutical preparations that allow for controlled and sustained release of this compound in the digestive system. This controlled release is essential for achieving optimal bioavailability and prolonging its therapeutic effect. []

Q20: What are the key parameters considered in validating analytical methods for this compound quantification?

A20: Validation of analytical methods, such as those employing UPLC-MS/MS for this compound quantification, involves assessing parameters like linearity, accuracy, precision, recovery, and limits of quantification to ensure reliable and reproducible results. []

Q21: Are there specific quality control measures crucial for this compound during manufacturing and distribution?

A21: While the research doesn't delve into specific quality control measures, it underscores the importance of analytical techniques like HPLC for determining content uniformity in this compound tablets, ensuring accurate dosing and product quality. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。